molecular formula C22H18ClN5O2 B14976662 {5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methoxyphenyl)methanone

{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methoxyphenyl)methanone

Cat. No.: B14976662
M. Wt: 419.9 g/mol
InChI Key: OQFFDPBWCLHCIB-UHFFFAOYSA-N
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Description

{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methoxyphenyl)methanone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methoxyphenyl)methanone typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the triazole intermediate with 3-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group (if present) can yield corresponding amines.

    Substitution: The triazole ring can participate in various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methoxyphenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methoxyphenyl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring and other functional groups facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in the substitution pattern.

    Imidazole Derivatives: Imidazoles are another class of five-membered heterocycles with two nitrogen atoms, often used in similar applications.

    Indole Derivatives: Indoles contain a fused benzene and pyrrole ring and are known for their broad biological activities.

Uniqueness

The uniqueness of {5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methoxyphenyl)methanone lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications. Its combination of a triazole ring with chlorobenzyl, pyridinyl, and methoxyphenyl groups makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C22H18ClN5O2

Molecular Weight

419.9 g/mol

IUPAC Name

[5-[(4-chlorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C22H18ClN5O2/c1-30-19-6-2-4-16(12-19)21(29)28-22(25-13-15-7-9-18(23)10-8-15)26-20(27-28)17-5-3-11-24-14-17/h2-12,14H,13H2,1H3,(H,25,26,27)

InChI Key

OQFFDPBWCLHCIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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